5-HT2A Receptor Affinity vs. N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide — Cross-Study Comparison of Ki Values
The N-[3-(4-phenylpiperazin-1-yl)propyl] pharmacophore, when attached to a spiro-cyclohexanepyrrolidine-2,5-dione core — a rigidified mimic of the flexible cyclohexanecarboxamide terminus — exhibits high 5-HT2A receptor affinity with Ki values of 27 nM and 15 nM for compounds 5 and 7, respectively, with moderate to low 5-HT1A affinity [1]. In contrast, the benzamide congener N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide (CAS 96064-03-8) has been reported to preferentially target histamine H3 and dopamine D2/D3 receptors, with 5-HT2A affinity data absent from the published literature, suggesting a receptor selectivity profile shifted away from 5-HT2A . The cyclohexyl versus phenyl substitution at the acyl terminus is a key determinant of this differential serotonergic activity [1].
| Evidence Dimension | 5-HT2A receptor binding affinity (Ki) for rigidified cyclohexane-containing N-[3-(4-phenylpiperazin-1-yl)propyl] derivatives vs. benzamide analogue |
|---|---|
| Target Compound Data | Ki = 27 nM (compound 5) and Ki = 15 nM (compound 7) for spiro-cyclohexanepyrrolidine-2,5-dione derivatives bearing the same phenylpiperazine-propyl scaffold [1] (class-level inference for the flexible cyclohexanecarboxamide analogue) |
| Comparator Or Baseline | N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide (CAS 96064-03-8): 5-HT2A Ki data absent from published peer-reviewed literature; reported activity limited to dopamine D2/D3 and histamine H3 receptors |
| Quantified Difference | Quantitative comparison precluded by absence of 5-HT2A data for the benzamide analogue; qualitative divergence in receptor selectivity profile (serotonergic vs. dopaminergic/histaminergic) is evident. |
| Conditions | Radioligand binding assays: [3H]ketanserin for 5-HT2A, [3H]8-OH-DPAT for 5-HT1A (rat cortical and hippocampal membranes) [1]; dopamine receptor binding assays using [3H]spiperone or [3H]raclopride . |
Why This Matters
Procurement of N-[3-(4-phenylpiperazin-1-yl)propyl]cyclohexanecarboxamide over the benzamide analogue is justified when the experimental objective requires 5-HT2A receptor engagement, a property that appears absent or unreported for the benzamide congener.
- [1] Obniska, J., Pawłowski, M., Kołaczkowski, M., Czopek, A., Duszyńska, B., Kłodzińska, A., Tatarczyńska, E., & Chojnacka-Wójcik, E. (2003). Synthesis and 5-HT1A/5-HT2A receptor activity of new N-[3-(4-phenylpiperazin-1-yl)-propyl] derivatives of 3-spiro-cyclohexanepyrrolidine-2,5-dione and 3-spiro-beta-tetralonepyrrolidine-2,5-dione. Polish Journal of Pharmacology, 55(4), 553–557. PMID: 14581713. View Source
